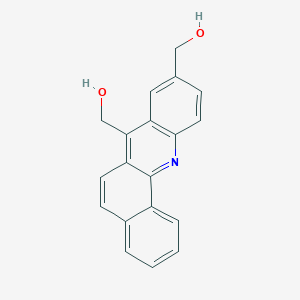![molecular formula C19H17NO2 B061656 [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone CAS No. 187964-71-2](/img/structure/B61656.png)
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, also known as DPF, is a synthetic organic compound that has been widely used in scientific research. DPF belongs to the family of furan derivatives and has a molecular formula of C20H19NO2. The compound has a yellowish color and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mechanism Of Action
The mechanism of action of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. The complex formation results in a change in the fluorescence properties of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, which can be used to detect the presence of the metal ion.
Biochemical And Physiological Effects
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for use in scientific research. However, the compound has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its potential applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone is its high sensitivity and selectivity for metal ions, which makes it a valuable tool for the detection of these ions in biological and environmental samples. However, the compound has some limitations, including its relatively low solubility in water and its tendency to form aggregates in solution, which can affect its fluorescence properties.
Future Directions
There are several future directions for research on [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a photosensitizer in photodynamic therapy, and the investigation of its potential as a molecular switch in organic electronics. In addition, further research is needed to fully understand the biochemical and physiological effects of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone and its potential applications in biomedical research.
Synthesis Methods
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone can be synthesized through a multistep process that involves the reaction of 2-acetylphenol with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with dimethylformamide dimethyl acetal to form the final product, [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone. The synthesis of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been well-documented in the scientific literature, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been studied for its potential as a molecular switch in organic electronics and as a ligand in coordination chemistry.
properties
CAS RN |
187964-71-2 |
|---|---|
Product Name |
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone |
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
[2-(dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H17NO2/c1-20(2)19-16(18(21)15-11-7-4-8-12-15)13-17(22-19)14-9-5-3-6-10-14/h3-13H,1-2H3 |
InChI Key |
WNNCRMAFOLQLBP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
synonyms |
Methanone, [2-(dimethylamino)-5-phenyl-3-furanyl]phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




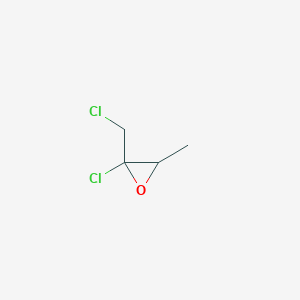
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
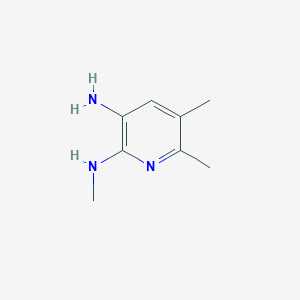
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
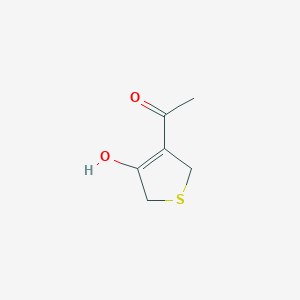
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
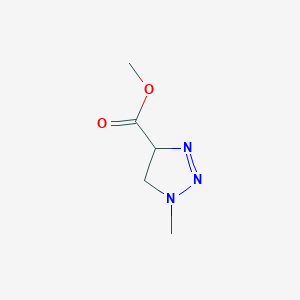
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
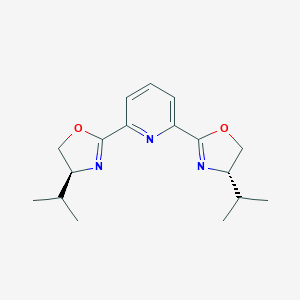
![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
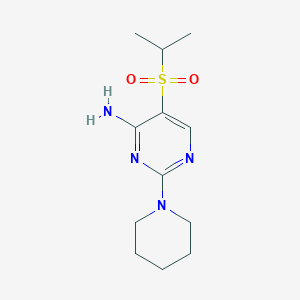
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
